2,4-dimethoxy-Benzenesulfonyl fluoride
Overview
Description
2,4-Dimethoxy-Benzenesulfonyl fluoride is an organic compound with the molecular formula C8H9FO4S. It is a derivative of benzenesulfonyl fluoride, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its utility in various chemical reactions and applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-Benzenesulfonyl fluoride can be synthesized through a one-pot process starting from sulfonates or sulfonic acids. This method involves the use of mild reaction conditions and readily available reagents. The process typically includes the activation of sulfonamides using pyrilium salts, deoxygenation of sulfonic acids, and electrochemical oxidation of thiols .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride or potassium hydrogen difluoride. This method is efficient and allows for the large-scale production of sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-Benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, potassium hydrogen difluoride, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of phase transfer catalysts to enhance the efficiency of the reactions .
Major Products Formed
The major products formed from reactions involving this compound include sulfonyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
2,4-Dimethoxy-Benzenesulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of human neutrophil elastase inhibitors, which are potential treatments for acute respiratory distress syndrome.
Chemical Biology: The compound serves as an electrophilic warhead in the development of covalent probes for targeting specific amino acids or proteins.
Pharmaceuticals: It is utilized in the synthesis of protease inhibitors, which have applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-Benzenesulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of enzymes, forming a stable sulfonyl enzyme derivative. This modification inhibits the activity of the enzyme, making it useful in the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride: This compound is a water-soluble, irreversible serine protease inhibitor used in biochemistry.
2-Nitrobenzenesulfonyl fluoride: Known for its bactericidal properties and used in chemical biology.
Uniqueness
2,4-Dimethoxy-Benzenesulfonyl fluoride is unique due to the presence of methoxy groups, which can influence its reactivity and stability. These groups can enhance the compound’s ability to participate in specific chemical reactions and improve its efficacy as an inhibitor in medicinal applications .
Properties
IUPAC Name |
2,4-dimethoxybenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNYPCVPUUSPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368849-72-2 | |
Record name | 2,4-dimethoxybenzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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